molecular formula C11H9N5 B2912615 5-(1H-benzimidazol-1-yl)pyrazin-2-amine CAS No. 1269162-08-4

5-(1H-benzimidazol-1-yl)pyrazin-2-amine

Cat. No.: B2912615
CAS No.: 1269162-08-4
M. Wt: 211.228
InChI Key: GZHDLZGAELUKFT-UHFFFAOYSA-N
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Description

5-(1H-benzimidazol-1-yl)pyrazin-2-amine is a heterocyclic compound that features both benzimidazole and pyrazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-benzimidazol-1-yl)pyrazin-2-amine typically involves the condensation of benzimidazole derivatives with pyrazine derivatives. One common method involves the reaction of 2-aminobenzimidazole with pyrazine-2-carboxylic acid under reflux conditions in the presence of a dehydrating agent .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(1H-benzimidazol-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

5-(1H-benzimidazol-1-yl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-benzimidazol-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Pyrazinamine, 5-(1H-benzimidazol-1-yl): A closely related compound with similar structural features.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against certain enzymes.

Uniqueness

5-(1H-benzimidazol-1-yl)pyrazin-2-amine is unique due to its dual benzimidazole and pyrazine structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

5-(benzimidazol-1-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-5-14-11(6-13-10)16-7-15-8-3-1-2-4-9(8)16/h1-7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHDLZGAELUKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=C(N=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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